(1R,2R)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methoxybenzaldehyde and ®-2-amino-1-propanol.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired product. Common reagents used include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include imines, nitriles, cyclohexane derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. It is also used in the development of chiral drugs and bioactive molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can engage in π-π interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-chloro-5-ethoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL
Uniqueness
Compared to similar compounds, (1R,2R)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL exhibits unique properties due to the presence of the methoxy group. This functional group enhances its solubility and reactivity, making it more versatile for various applications.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
JJLCKMOXKAGQHK-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC(=C1)Cl)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)OC)N)O |
Origin of Product |
United States |
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